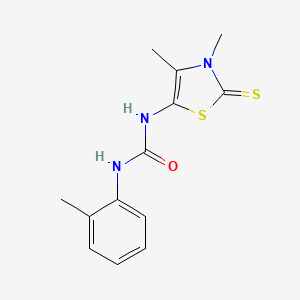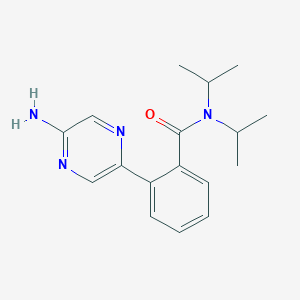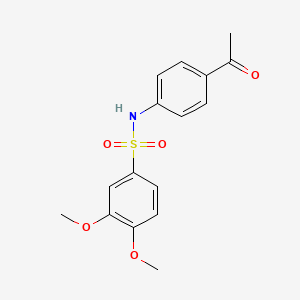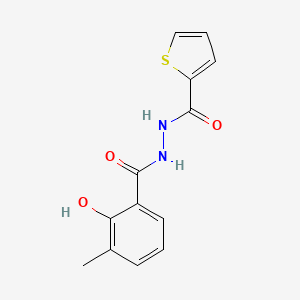
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). NO is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, this compound reduces the production of NO, leading to its various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound increases photosynthesis, enhances stress tolerance, and improves growth and yield. In animals, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea in lab experiments is its ability to inhibit NOS specifically, allowing researchers to study the effects of NO on various physiological processes. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea. In the field of agriculture, further studies are needed to determine the optimal dosage and application methods for enhancing plant growth and yield. In the field of medicine, more research is needed to determine the potential therapeutic applications of this compound, including its effects on various neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in both plants and animals.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its ability to inhibit NOS specifically makes it a valuable tool for studying the effects of NO on various physiological processes. While further research is needed to determine its optimal dosage and application methods, this compound has the potential to be a valuable tool for enhancing plant growth and yield and for developing new therapies for various neurological disorders.
Méthodes De Synthèse
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide to form 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile. This intermediate is then reacted with 2-methylphenyl isocyanate to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been studied for its potential applications in various scientific fields. In the field of agriculture, this compound has been shown to improve plant growth and yield by increasing photosynthesis and enhancing stress tolerance. In the field of medicine, this compound has been studied for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
Propriétés
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-6-4-5-7-10(8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKUYDJLKEMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N(C(=S)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)


![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

